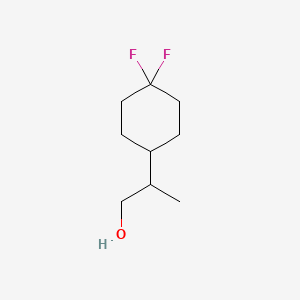![molecular formula C22H46N4O2S2 B13467242 3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea](/img/structure/B13467242.png)
3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea can undergo various types of chemical reactions, including:
Oxidation: The disulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, resulting in the formation of thiols.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfanyl groups can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of alkyl or aryl derivatives of the original compound.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing urea and disulfide functionalities.
Biology: It may be used in studies involving disulfide bond formation and cleavage, which are important in protein folding and stability.
Medicine: The compound’s unique structure could be explored for potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It may find use in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which 3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea exerts its effects depends on its interactions with molecular targets and pathways. The disulfide bonds in the compound can undergo redox reactions, which may influence various biological processes, such as protein folding and enzyme activity. The hexyl and urea groups may also interact with specific receptors or enzymes, modulating their activity and leading to the observed effects.
相似化合物的比较
Similar Compounds
Some compounds similar to 3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea include:
- 3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]thiourea
- 3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]guanidine
Uniqueness
The uniqueness of this compound lies in its specific combination of hexyl, urea, and disulfanyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C22H46N4O2S2 |
|---|---|
分子量 |
462.8 g/mol |
IUPAC 名称 |
1-hexyl-3-[4-[4-(hexylcarbamoylamino)butyldisulfanyl]butyl]urea |
InChI |
InChI=1S/C22H46N4O2S2/c1-3-5-7-9-15-23-21(27)25-17-11-13-19-29-30-20-14-12-18-26-22(28)24-16-10-8-6-4-2/h3-20H2,1-2H3,(H2,23,25,27)(H2,24,26,28) |
InChI 键 |
YCRACQQOBFKMDI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCNC(=O)NCCCCSSCCCCNC(=O)NCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


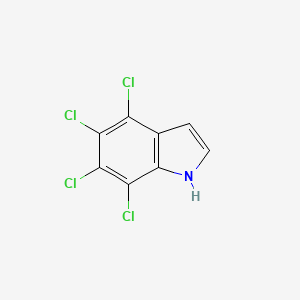

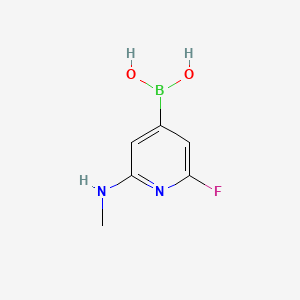
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)

![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
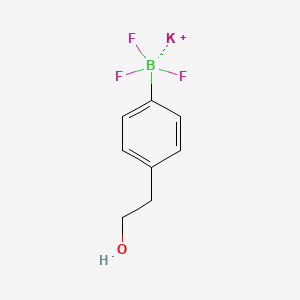
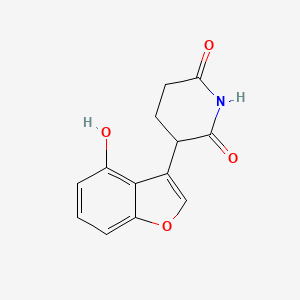
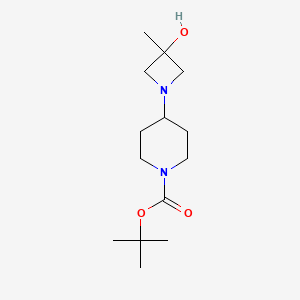
![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-2-(oxan-4-yl)propanamide hydrochloride](/img/structure/B13467214.png)
![tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13467215.png)
